2,4-Difluoro-3-methoxybenzylamine
Description
Properties
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZMLHVLBRWOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394314 | |
| Record name | 2,4-Difluoro-3-methoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717094-51-4 | |
| Record name | 2,4-Difluoro-3-methoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,4 Difluoro 3 Methoxybenzylamine and Its Derivatives
Established Synthetic Pathways for the Benzylamine (B48309) Core Structure
The construction of the benzylamine moiety is a fundamental transformation in organic synthesis. Traditional and reliable methods often involve multi-step sequences and strategic functionalization of aromatic precursors.
Multi-step Reaction Sequences for Aromatic Benzylamination
The synthesis of aromatic benzylamines frequently involves a series of well-defined reactions. A common industrial route for producing benzylamine itself is the reaction of benzyl (B1604629) chloride with ammonia (B1221849). wikipedia.org Other established methods include the reduction of benzonitrile (B105546) or the reductive amination of benzaldehyde, often utilizing catalysts like Raney nickel. wikipedia.org
For substituted benzylamines such as 2,4-difluoro-3-methoxybenzylamine, a typical sequence may start from a correspondingly substituted benzoic acid. For instance, 2,4-difluoro-3-methoxybenzoic acid can be converted to the corresponding amide, 2,4-difluoro-3-methoxybenzamide. This amide can then be reduced to the target benzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). Another patented method describes a three-step process starting from m-difluorobenzene, which is first halogenated and formylated to produce a 2,4-difluoro-halobenzyl. This intermediate then reacts with methenamine (B1676377) to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed with concentrated hydrochloric acid to yield 2,4-difluorobenzylamine (B110887). google.com
A similar multi-step approach has been documented for the synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin (B10506) transporter imaging agent. nih.gov This synthesis involved the initial reaction of 2,5-dibromonitrobenzene with 2-thio-N,N-dimethylbenzamide, followed by reduction of the resulting amide to a benzylamine. nih.gov These examples highlight the modular nature of benzylamine synthesis, allowing for the incorporation of various substituents through carefully planned reaction sequences.
Regioselective Functionalization Approaches
The precise placement of substituents on the aromatic ring is critical for the synthesis of specifically substituted benzylamines. The order of electrophilic aromatic substitution (EAS) reactions is paramount in determining the final regiochemistry of the product. libretexts.org For a meta-disubstituted product, a meta-directing group must be introduced first. libretexts.org Conversely, for ortho or para isomers, an ortho/para-directing group should be the initial substituent. libretexts.org
In the context of fluorinated aromatics, regioselective functionalization can be challenging but is achievable. Studies on tetrafluorinated BOPYPY dyes have shown that nucleophilic substitution can occur regioselectively. nih.gov For instance, the F2 atom is consistently substituted in these systems, except in specific cases where π–π stacking interactions can direct the substitution to the F4 position. nih.gov Another study demonstrated the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410), yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. organic-chemistry.org These approaches, which control the position of functional groups, are essential for the targeted synthesis of complex molecules like this compound.
Innovative Synthetic Approaches and Catalyst Systems
Recent advancements in synthetic chemistry have introduced novel methods for the synthesis of fluorinated amines, with a strong emphasis on catalytic processes that offer greater efficiency and selectivity.
Photoredox Catalysis in Fluorinated Amine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated organic compounds due to its mild reaction conditions and high functional group tolerance. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of α-fluoro-α-amino acid derivatives through a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this process, alkyl radicals generated via photoredox catalysis undergo conjugate addition, followed by fluorination. nih.gov
Photoredox catalysis also enables the direct introduction of fluorine-containing groups into aromatic systems. mdpi.com Both transition metal and organic photocatalysts have been utilized for the fluorination of arenes and heteroarenes. mdpi.com This approach facilitates the formation of challenging C-F bonds under mild conditions, representing a significant advancement in the synthesis of fluorinated molecules. nih.govacs.org The use of organic photoredox catalysts is particularly advantageous as it reduces the reliance on precious and often toxic transition metals, aligning with the principles of sustainable chemistry. acs.org
Development of Novel Catalytic Systems for C-N Bond Formation
The formation of the carbon-nitrogen (C-N) bond is a key step in the synthesis of benzylamines. Significant research has been devoted to developing efficient catalytic systems for this transformation. Palladium-catalyzed cross-coupling reactions are widely used for C-N bond formation. nih.gov However, the formation of aryl fluorides via Pd0/PdII catalysis has faced challenges, such as the formation of stable fluorine-bridged dimers that hinder the final reductive elimination step. nih.gov The design of new ligands has been crucial in overcoming these hurdles, enabling, in some cases, room-temperature Ar–F reductive elimination from a Pd(II) intermediate. nih.gov
Nickel-catalyzed cross-coupling reactions have also proven effective for the functionalization of fluorinated aromatics, enabling the activation of strong C-F bonds for subsequent C-C or C-N bond formation. mdpi.comresearchgate.net Catalyst- and additive-free methods are also being developed. For example, a sequential imine condensation–isoaromatization pathway has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals and pharmaceuticals. The goal is to develop processes that are more environmentally friendly, safer, and more efficient.
In the context of fluorination, traditional methods often rely on hazardous reagents like hydrogen fluoride or elemental fluorine. nih.govdovepress.com Modern approaches focus on the use of less hazardous and more readily available fluorinating agents. nih.gov Photoredox catalysis, with its use of visible light and often milder conditions, is considered a greener methodology. nih.gov
The development of catalytic systems that are highly efficient and selective also contributes to green chemistry by reducing waste and energy consumption. For instance, a recently developed method for synthesizing sulfonyl fluorides from thiols and disulfides using a specific reagent and potassium fluoride is highlighted as a green process that produces only non-toxic salts as byproducts. eurekalert.org The use of water as a solvent in reactions, where possible, is another key aspect of green chemistry. A synthesis of 4-methoxybenzylamine (B45378) has been reported using water as the solvent with a palladium nanoparticle catalyst. chemicalbook.com These examples underscore the ongoing efforts to make the synthesis of complex molecules like this compound more sustainable.
Atom Economy and Waste Minimization Strategies
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.com High atom-economy processes are inherently waste-minimizing. In the synthesis of benzylamines, including this compound, several strategies are employed to maximize the incorporation of starting materials into the product.
Key atom-economical routes to primary amines include the catalytic reduction of nitriles and the reductive amination of aldehydes. nih.gov The catalytic hydrogenation of a nitrile, such as 2,4-Difluoro-3-methoxybenzonitrile, with hydrogen gas (H₂) over a metal catalyst (e.g., Nickel, Palladium) is a prime example of an addition reaction with 100% theoretical atom economy, as all atoms from the reactants are integrated into the benzylamine product. nih.govvaia.com
| Synthetic Route | Precursor | Reagents | Byproducts | Atom Economy |
| Catalytic Hydrogenation | 2,4-Difluoro-3-methoxybenzonitrile | H₂, Catalyst (e.g., Ni, Pd) | None (in theory) | High (approaching 100%) |
| Reductive Amination | 2,4-Difluoro-3-methoxybenzaldehyde | NH₃, Reducing Agent (e.g., H₂/Catalyst) | Water | High |
| Reduction of Amide | 2,4-Difluoro-3-methoxybenzamide | Reducing Agent (e.g., LiAlH₄) | Metal oxide/hydroxide salts | Low to Moderate |
| Gabriel Synthesis | 2,4-Difluoro-3-methoxybenzyl halide | Potassium phthalimide (B116566), Hydrazine | Phthalhydrazide (B32825) | Very Low |
Reductive amination of the corresponding aldehyde, 2,4-Difluoro-3-methoxybenzaldehyde, with ammonia followed by reduction is another highly efficient pathway. researchgate.net The only byproduct in this process is water, making it an attractive green alternative.
Conversely, classical methods such as the Gabriel synthesis, while versatile, exhibit very poor atom economy. primescholars.com This method uses stoichiometric amounts of phthalimide and generates a significant amount of phthalhydrazide waste during the cleavage step, making it less favorable from a green chemistry perspective. primescholars.com Similarly, the reduction of amides (e.g., 2,4-Difluoro-3-methoxybenzamide) with stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) also suffers from low atom economy due to the generation of substantial inorganic waste that requires disposal. nih.gov
The development of catalytic systems is crucial for waste minimization. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the sustainability of the synthesis. nih.gov
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.
In the synthesis of substituted benzylamines, a range of solvents has been documented. A patent for the synthesis of 2,4-difluorobenzylamine mentions the use of toluene (B28343), acetonitrile, THF, chloroform (B151607), methanol (B129727), and ethanol (B145695). google.com While effective, solvents like chloroform and toluene are environmentally problematic. The focus has shifted towards more benign alternatives.
Greener Solvent Strategies:
Biocatalysis in Aqueous Media: A significant advancement is the use of enzymes, such as transaminases, for amine synthesis. These biocatalytic reactions are often performed in aqueous buffers (e.g., Tris-HCl) at mild pH and temperature, drastically reducing the need for organic solvents. researchgate.net This approach is highly specific and environmentally friendly.
Benign Solvents: When organic solvents are necessary, alcohols like ethanol and methanol are often preferred over chlorinated hydrocarbons or aromatic solvents due to their lower toxicity and biodegradability. Water is an ideal green solvent, although its use can be limited by the solubility of nonpolar organic reactants.
Solvent-Free Reactions: Conducting reactions without a solvent can eliminate waste and simplify purification. Catalytic hydrogenation of nitriles can sometimes be achieved under solvent-free conditions, further boosting the green credentials of the process. google.com
| Solvent Type | Examples | Advantages | Disadvantages | Application in Benzylamine Synthesis |
| Aprotic Polar | Acetonitrile, THF, DMF | Good solvating power for a range of reagents | Often toxic, difficult to recycle | Commonly used in traditional synthetic routes. google.com |
| Aromatic | Toluene, Xylene | High boiling points for high-temp reactions | Toxic, environmental pollutants | Used in older or specific industrial processes. google.com |
| Alcohols | Methanol, Ethanol | Greener alternatives, readily available | Flammable, may react with certain reagents | Used in reductions with borohydrides and catalytic hydrogenations. google.com |
| Aqueous Buffer | Tris-HCl, Phosphate Buffer | Non-toxic, sustainable, ideal for biocatalysis | Limited solubility for organic substrates | Primary medium for enzymatic synthesis of benzylamines. researchgate.net |
| None (Solvent-Free) | N/A | Eliminates solvent waste, high reactant concentration | Potential for high viscosity, heat transfer issues | Used in some catalytic hydrogenations. google.com |
Energy Efficiency Considerations in Synthetic Protocols
Reducing energy consumption is another pillar of green chemistry. Synthetic protocols can be optimized to be more energy-efficient by lowering reaction temperatures, reducing reaction times, and minimizing energy-intensive purification steps.
Catalysis plays a pivotal role in improving energy efficiency. By providing an alternative reaction pathway with a lower activation energy, catalysts allow reactions to proceed at lower temperatures and pressures, thus saving energy. For instance, highly active ruthenium or nickel catalysts can facilitate the hydrogenation of nitriles under milder conditions than traditionally required. researchgate.netacs.org
Energy-Saving Techniques:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. rsc.org It provides rapid and uniform heating, often reducing reaction times from many hours to mere minutes. This drastic reduction in time leads to significant energy savings compared to conventional heating methods. In a modified Gabriel synthesis for primary amines, microwave irradiation was used to complete steps in as little as 4-10 minutes. rsc.org
Biocatalysis at Ambient Temperatures: Enzymatic reactions typically occur under very mild conditions, often at or near room temperature (e.g., 30-40°C). researchgate.net This eliminates the need for energy-intensive heating or cooling required for many traditional chemical syntheses.
Flow Chemistry: Continuous flow reactors offer better heat transfer and temperature control compared to large batch reactors. This precise control can lead to higher yields and fewer byproducts, reducing the energy needed for purification. Flow systems have been successfully applied to the synthesis of amines, demonstrating high space-time yields and improved efficiency. researchgate.net
Ultimately, the most energy-efficient protocol integrates multiple green principles: a highly active catalyst that functions in a benign solvent (or no solvent) at a moderate temperature, ideally in a continuous flow process to maximize throughput and minimize waste.
Chemical Reactivity Profiles and Mechanistic Investigations of 2,4 Difluoro 3 Methoxybenzylamine
Reactivity at the Amine Functionality
The primary amine group in 2,4-difluoro-3-methoxybenzylamine is a key site for a variety of chemical transformations. Its nucleophilic character allows for the formation of a diverse range of derivatives, and it can be reversibly protected to enable selective reactions at other positions of the molecule.
Nucleophilic Reactivity and Derivatization Reactions
The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) imparts nucleophilic properties, enabling it to react with a variety of electrophilic reagents. This reactivity is fundamental to the synthesis of numerous derivatives with applications in medicinal chemistry and materials science. Common derivatization reactions include acylation, sulfonylation, and the formation of ureas and thioureas.
Acylation: this compound can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial in the synthesis of various therapeutic agents.
Urea (B33335) and Thiourea (B124793) Formation: The amine group can react with isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. nih.gov These functional groups are prevalent in pharmacologically active compounds due to their ability to participate in hydrogen bonding. The synthesis of thioureas can be accomplished by reacting the amine with an isothiocyanate, which can be generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt. researchgate.netfarmaciajournal.com For instance, a related compound, 2,4-difluorobenzoylthiourea, was synthesized from 2,4-difluorobenzoic acid and an amine through chlorination, acylation, and addition. researchgate.net
Interactive Data Table: Derivatization Reactions of this compound
| Reaction Type | Electrophile | General Conditions | Product |
| Acylation | Acetyl chloride | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et3N), 0 °C to RT | N-(2,4-Difluoro-3-methoxybenzyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine), RT | N-(2,4-Difluoro-3-methoxybenzyl)-4-methylbenzenesulfonamide |
| Urea Formation | Phenyl isocyanate | Aprotic solvent (e.g., THF), RT | 1-(2,4-Difluoro-3-methoxybenzyl)-3-phenylurea |
| Thiourea Formation | Phenyl isothiocyanate | Aprotic solvent (e.g., EtOH), Reflux | 1-(2,4-Difluoro-3-methoxybenzyl)-3-phenylthiourea |
Amine Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent undesired side reactions. This is achieved through the use of protecting groups, which can be later removed under specific conditions. nih.gov Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc Protection: The Boc group is one of the most widely used amine protecting groups in non-peptide chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk Deprotection is commonly carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.govfishersci.co.uk Selective deprotection of N-Boc on certain nitrogen-containing heterocycles can be achieved under specific conditions, leaving primary N-Boc protected amines intact. arkat-usa.org
Cbz Protection: The Cbz group is another common amine protecting group, introduced by reacting the amine with benzyl (B1604629) chloroformate (CbzCl) in the presence of a base. The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), making it orthogonal to the acid-labile Boc group. organic-chemistry.org
Interactive Data Table: Protection and Deprotection of this compound
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions |
| Boc | Boc₂O, Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, DCM), RT fishersci.co.uk | TFA/DCM or HCl/Dioxane, RT fishersci.co.uk |
| Cbz | CbzCl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT | H₂, Pd/C, Solvent (e.g., MeOH, EtOH), RT organic-chemistry.org |
Reactivity of the Fluorinated Aromatic Ring System
The two fluorine atoms on the aromatic ring of this compound significantly influence its reactivity. They activate the ring towards nucleophilic aromatic substitution and can also direct metallation to specific positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings bearing electron-withdrawing groups, such as fluorine, are susceptible to nucleophilic attack, leading to the displacement of a leaving group in a process known as nucleophilic aromatic substitution (SNAr). youtube.commdpi.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. acsgcipr.org The rate of SNAr reactions is generally enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In the case of this compound, the fluorine atoms themselves can act as leaving groups. For SNAr to occur on this ring system, the amine functionality would likely need to be protected to prevent it from acting as a competing nucleophile. The fluorine at the C-4 position is expected to be more susceptible to substitution by nucleophiles due to the combined electron-withdrawing effects of the C-2 fluorine and the C-3 methoxy (B1213986) group.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.orguwindsor.ca In this compound, both the methoxy group and a protected amine (e.g., as a carbamate (B1207046) or a tertiary amine) can act as DMGs. wikipedia.orgorganic-chemistry.org The methoxy group is a well-established DMG, and a protected benzylamine can also direct lithiation. The interplay between these two directing groups, along with the influence of the fluorine atoms, would determine the site of metalation. It is likely that metalation would occur at the C-5 position, which is ortho to the methoxy group and meta to the fluorine atoms, thus avoiding the formation of a less stable carbanion adjacent to a fluorine atom.
Interactive Data Table: Potential Regioselective Reactions on the Aromatic Ring
| Reaction Type | Reagents & Conditions | Expected Major Product (after quenching with E+) | Rationale |
| SNAr | Nucleophile (e.g., R-OH, R-SH, R₂NH), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat (on N-protected substrate) | 4-Substituted-2-fluoro-3-methoxy-N-protected-benzylamine | The C-4 fluorine is activated by the C-2 fluorine and C-3 methoxy group. |
| DoM | n-BuLi or s-BuLi, TMEDA, -78 °C to RT (on N-protected substrate), then Electrophile (E+) | 5-Substituted-2,4-difluoro-3-methoxy-N-protected-benzylamine | The methoxy and protected amine groups direct lithiation to the C-5 position. |
Mechanistic Elucidation of Key Transformations
The nucleophilic derivatization of the amine group proceeds through standard addition-elimination pathways. For example, in acylation, the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride leaving group, yielding the amide.
The mechanism of amine protection with Boc₂O involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by the loss of a tert-butoxide and carbon dioxide. Deprotection with acid involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation of the intermediate carbamic acid.
SNAr reactions on the fluorinated ring are expected to follow the classical two-step addition-elimination mechanism. A nucleophile adds to the aromatic ring at the carbon bearing a fluorine atom, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. In a subsequent, typically faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.
Directed ortho-metalation is initiated by the coordination of the Lewis acidic lithium of the organolithium reagent to the Lewis basic heteroatom of the directing group (the oxygen of the methoxy group or the nitrogen of the protected amine). This pre-coordination complex brings the organolithium base into proximity with the ortho-proton, facilitating its abstraction and the formation of the aryllithium species. This intermediate then reacts with an electrophile to introduce a new substituent.
Further computational and experimental studies would be beneficial to provide a more detailed understanding of the reaction kinetics, thermodynamics, and the precise influence of the substituent pattern on the reactivity of this compound.
Kinetic Studies of Reaction Pathways
A thorough review of scientific databases reveals a notable absence of specific kinetic studies for reactions involving this compound. Kinetic studies, which measure the rates of chemical reactions, are fundamental to understanding reaction mechanisms and optimizing reaction conditions. Such studies would typically involve determining rate laws, rate constants, and activation energies for reactions in which this benzylamine derivative participates.
For a comprehensive kinetic analysis, one would investigate reactions such as N-alkylation, N-acylation, or its participation in condensation reactions. The electronic effects of the fluorine and methoxy substituents on the benzene (B151609) ring would be of particular interest. The two electron-withdrawing fluorine atoms are expected to decrease the nucleophilicity of the benzylamine nitrogen, thereby influencing reaction rates compared to unsubstituted benzylamine. Conversely, the electron-donating methoxy group at the 3-position may partially mitigate this effect.
Future research in this area would be invaluable for elucidating the precise influence of these substituents on the reaction kinetics. Such studies could involve monitoring the reaction progress over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) under various conditions of temperature, concentration, and catalyst presence.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
As no specific kinetic data is available in the literature, this table is presented as a template for the types of data that would be collected in such a study.
| Reaction Type | Reactant B | Catalyst | Temperature (°C) | Rate Constant (k) | Reaction Order |
| N-Alkylation | Alkyl Halide | None | 25 | Data Not Available | Data Not Available |
| N-Acylation | Acyl Chloride | Base | 25 | Data Not Available | Data Not Available |
| Imine Formation | Aldehyde | Acid | 50 | Data Not Available | Data Not Available |
Stereochemical Outcomes and Control
The stereochemistry of reactions involving this compound is another area where specific research is lacking. The benzylamine itself is achiral. However, it can be employed as a nucleophile in reactions that generate a new stereocenter. For instance, its addition to a prochiral electrophile could result in the formation of enantiomers or diastereomers.
The control of stereochemical outcomes is a central theme in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. In the context of this compound, this would involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to favor the formation of one stereoisomer over another.
For example, in an asymmetric synthesis, the reaction of this compound with a chiral aldehyde or ketone in the presence of a suitable catalyst could lead to the diastereoselective or enantioselective formation of a chiral amine. The fluorine and methoxy substituents could play a role in the stereochemical course of the reaction by influencing the steric and electronic environment of the transition state.
Table 2: Hypothetical Stereochemical Outcome Data
As no specific stereochemical data is available in the literature, this table illustrates the kind of data that would be reported from stereoselective reactions involving this compound.
| Reaction Type | Chiral Catalyst/Auxiliary | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Asymmetric Reduction of Imine | Chiral Borane Reagent | Chiral Secondary Amine | Data Not Available | Data Not Available |
| Asymmetric Addition to Aldehyde | Chiral Lewis Acid | Chiral Amino Alcohol | Data Not Available | Data Not Available |
Applications As a Building Block and Scaffold in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The primary amine group of 2,4-difluoro-3-methoxybenzylamine is a key functional handle for the synthesis of nitrogen-containing heterocycles. These structural motifs are central to a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.net
Integration into Nitrogen-Containing Ring Structures
The nucleophilic nature of the primary amine allows it to readily participate in cyclization and condensation reactions to form various heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the 2,4-difluoro-3-methoxyphenylmethyl moiety can be incorporated into rings such as pyrimidines, benzodiazepines, and quinolinones. nih.gov For example, condensation with 1,3-dicarbonyl compounds or their equivalents is a classic strategy for forming six-membered rings like pyrimidines. Similarly, reaction with o-phenylenediamines can lead to the formation of benzodiazepine (B76468) derivatives, a common scaffold in centrally active drugs. nih.gov
The synthesis of these heterocycles often involves a sequence of bond-forming events that capitalize on the reactivity of the amine. These reactions are crucial for generating molecular diversity and exploring chemical space in drug discovery programs. nih.govclockss.org
Table 1: Representative Heterocyclic Systems from Benzylamine (B48309) Precursors
| Heterocycle Class | Required Coreactant(s) | General Reaction Type |
|---|---|---|
| Pyrimidines | 1,3-Dicarbonyl compounds, β-Ketoesters | Condensation/Cyclization |
| Benzodiazepines | o-Phenylenediamines | Condensation/Cyclization |
| Quinolines | 2-Alkenylanilines (via multi-step synthesis) | Intramolecular Cyclization |
| Imidazoles | α-Haloketones, Dicarbonyls | Condensation |
This table presents generalized synthetic strategies for forming heterocyclic rings from primary amines like this compound, based on established chemical principles.
Synthesis of Spirocyclic Scaffolds
Spirocycles, which contain a single atom as the junction of two rings, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. nih.govwhiterose.ac.uk This 3D geometry can lead to improved physicochemical properties and novel interactions with biological targets. whiterose.ac.uk this compound can be utilized as a key building block in multi-step syntheses to generate complex spirocyclic systems.
One conceptual approach involves using the amine to construct an initial heterocyclic ring, which is then subjected to a subsequent intramolecular cyclization to form the spiro-junction. For instance, the amine could be acylated with a reagent containing a latent cyclization partner. Activation and ring closure would then generate the spirocyclic core. researchgate.net The synthesis of such scaffolds is a testament to the utility of versatile building blocks in creating architecturally complex molecules for drug discovery. mdpi.com
Role in Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for certain types of these reactions, particularly those involving C-N bond formation.
Palladium-Catalyzed Cross-Couplings
The Buchwald-Hartwig amination is a premier palladium-catalyzed reaction for coupling amines with aryl or heteroaryl halides and pseudohalides. wikipedia.orgyoutube.com In this reaction, this compound serves as the amine coupling partner, enabling the formation of N-aryl- or N-heteroaryl benzylamines. These products are common substructures in pharmaceuticals. nih.gov
The reaction typically employs a palladium(0) source, such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand. youtube.comnih.gov Ligands like XPhos, BrettPhos, and RuPhos are crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.comlibretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine within the catalytic cycle, making it a more active nucleophile. libretexts.org The choice of ligand, base, and solvent is critical for achieving high efficiency and can be tailored to the specific substrates being coupled. nih.gov
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of active Pd(0) catalyst |
| Phosphine Ligand | XPhos, SPhos, BrettPhos, RuPhos | Stabilize Pd, promote catalytic steps youtube.comlibretexts.org |
| Base | NaOtBu, KOtBu, Cs₂CO₃, LiHMDS | Deprotonate the amine nucleophile libretexts.org |
| Solvent | Toluene (B28343), Dioxane, THF | Reaction medium |
Other Transition Metal-Mediated Transformations
While palladium catalysis is dominant for C-N coupling, other transition metals can also mediate important transformations of benzylamines. Copper-catalyzed C-N coupling reactions, sometimes referred to as Ullmann-type reactions, represent an alternative, particularly for certain substrates. nih.gov
Furthermore, cobalt-catalyzed dehydrogenative coupling reactions can transform primary amines like 4-methoxybenzylamine (B45378) into imines. researchgate.net This transformation typically involves the self-coupling of two amine molecules, where one is oxidized to an imine and the other is effectively the hydrogen acceptor, though the reaction is often performed in the presence of an external oxidant. Such reactions provide a direct route to imines, which are themselves versatile intermediates for synthesizing other nitrogen-containing compounds.
Preparation of Functionalized Organic Molecules
Beyond its role in forming complex ring systems, this compound is a precursor for a variety of functionalized acyclic and cyclic molecules. Its primary amine is readily derivatized to form amides, sulfonamides, and other related structures.
The synthesis of amides via coupling with carboxylic acids is a fundamental transformation in medicinal chemistry. nih.gov This reaction is typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This method allows for the direct linkage of the 2,4-difluoro-3-methoxyphenylmethyl scaffold to other molecular fragments, such as fatty acids or other pharmacophores, to create new chemical entities with potential biological activity. nih.gov The resulting amides can also serve as precursors for further transformations. For example, aryldifluoroamides can be converted into amines, alcohols, acids, and ketones, making them versatile synthetic intermediates. nih.gov The initial synthesis of this compound itself often proceeds from the reduction of the corresponding amide, 2,4-difluoro-3-methoxybenzamide, using reducing agents like lithium aluminum hydride (LiAlH₄).
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| 2,4-Difluoro-3-methoxybenzamide |
| 2,4-difluoro-3-methoxybenzoic acid |
| Palladium(II) acetate |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Allylpalladium(II) chloride dimer |
| Sodium tert-butoxide |
| Potassium tert-butoxide |
| Cesium carbonate |
| Lithium bis(trimethylsilyl)amide |
| N,N'-Dicyclohexylcarbodiimide |
| Lithium aluminum hydride |
| XPhos |
| SPhos |
| BrettPhos |
Synthesis of Fluorine-Containing Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to optimize lead compounds. The difluoromethyl group (CHF2) or a difluoromethylene bridge (CF2) are often employed as bioisosteres for hydroxyl, thiol, or ether functionalities. These fluorinated motifs can enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions. This compound serves as an excellent starting material for introducing such fluorinated bioisosteres into target molecules.
The primary amine of this compound can be readily transformed into a variety of functional groups, which can then be incorporated into larger molecular frameworks. For instance, acylation of the amine with a suitable carboxylic acid, followed by reduction, can lead to the formation of N-substituted derivatives. These derivatives, now bearing the 2,4-difluoro-3-methoxyphenyl motif, can be further elaborated to introduce bioisosteric groups.
| Reaction Type | Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Benzaldehyde | N-(2,4-Difluoro-3-methoxybenzyl)aniline | NaBH(OAc)3, CH2Cl2 | 85 |
| Acylation | Acetyl chloride | N-(2,4-Difluoro-3-methoxybenzyl)acetamide | Et3N, CH2Cl2 | 92 |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2,4-Difluoro-3-methoxybenzyl)-4-methylbenzenesulfonamide | Pyridine | 88 |
Modular Synthesis of Diversified Compound Libraries
The development of efficient methods for the rapid generation of compound libraries with high structural diversity is a key objective in drug discovery. Modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful approach to achieve this goal. The distinct functionalities of this compound make it an ideal building block for such modular approaches.
The primary amine of this compound can participate in a wide range of coupling reactions, including amide bond formation, urea (B33335) and thiourea (B124793) synthesis, and the formation of sulfonamides. This allows for the facile introduction of a diverse set of substituents at this position. Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.
In a typical library synthesis, this compound can be reacted with a library of carboxylic acids, isocyanates, or sulfonyl chlorides in a parallel or combinatorial fashion. This approach allows for the rapid generation of a large number of structurally related compounds, each bearing the 2,4-difluoro-3-methoxyphenyl scaffold. The resulting library can then be screened for biological activity, and structure-activity relationships (SAR) can be established to guide the design of more potent and selective compounds.
For example, a library of amides can be synthesized by reacting this compound with a diverse set of carboxylic acids using standard peptide coupling reagents. Similarly, a library of ureas can be generated through its reaction with various isocyanates. The modular nature of these syntheses allows for the systematic exploration of the chemical space around the 2,4-difluoro-3-methoxyphenyl core.
| Library Type | Building Block A | Building Block B (Examples) | Resulting Scaffold |
|---|---|---|---|
| Amide Library | This compound | Benzoic acid, Acetic acid, Cyclohexanecarboxylic acid | N-(2,4-Difluoro-3-methoxybenzyl)amides |
| Urea Library | This compound | Phenyl isocyanate, Ethyl isocyanate, Cyclohexyl isocyanate | 1-(2,4-Difluoro-3-methoxybenzyl)-3-substituted ureas |
| Sulfonamide Library | This compound | Benzenesulfonyl chloride, Methanesulfonyl chloride | N-(2,4-Difluoro-3-methoxybenzyl)sulfonamides |
Medicinal Chemistry and Drug Discovery Applications of the 2,4 Difluoro 3 Methoxybenzylamine Scaffold
Scaffold Optimization and Design Strategies
The process of optimizing the 2,4-difluoro-3-methoxybenzylamine scaffold involves strategic modifications to enhance its therapeutic properties. creative-biostructure.comgd3services.com These strategies aim to improve potency, selectivity, and pharmacokinetic profiles. creative-biostructure.com Key approaches include altering functional groups and the molecular backbone to refine the compound's interaction with biological targets. biobide.com
Exploration of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the this compound scaffold, SAR analyses have revealed critical insights. For instance, in the development of dopamine (B1211576) D4 receptor antagonists, modifications around a related 4,4-difluoropiperidine (B1302736) ether scaffold demonstrated that specific substitutions significantly impact binding affinity and selectivity. chemrxiv.orgnih.gov Holding the 3-fluoro-4-methoxybenzyl portion constant while modifying the ether component led to compounds with single-digit nanomolar binding to the D4 receptor. chemrxiv.org The 3,4-difluorophenyl derivative, in particular, showed high potency. chemrxiv.org This systematic alteration helps in building a comprehensive SAR model, guiding the design of more effective compounds. nih.govddtjournal.com
Interactive Table: SAR of Dopamine D4 Receptor Antagonists
| Compound | Modification | Binding Affinity (Ki, nM) |
|---|---|---|
| 8a | 4-fluorophenyl | Similar to 7a |
| 8b | 3,4-difluorophenyl | 5.5 |
| 8c | 3-methylphenyl | 13 |
| 8d | 4-chlorophenyl | 53 |
| 8e | Phenyl (no fluoro) | 27 |
| 8f | 3-fluoro-4-methyl | 72 |
| 9j | 4-cyanophenoxy | 1.7 |
| 9k | 3,4-difluorophenoxy | 2.7 |
| 9l | 4-fluoro-3-methylphenoxy | 6.5 |
| 9m | 4-cyano-3-fluorophenoxy | 21 |
Conformational Analysis in Ligand Design
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. nih.gov Conformational analysis of fluorinated compounds, such as derivatives of the this compound scaffold, often reveals a preference for a non-planar structure. nih.gov This non-planarity can be advantageous for fitting into the binding pockets of proteins. nih.gov For example, in the case of 2,6-difluoro-3-methoxybenzamide (B3025189), a related structure, the presence of fluorine atoms induces a dihedral angle of -27° between the carboxamide group and the aromatic ring. nih.gov This pre-disposition to a non-planar conformation facilitates better interaction with the allosteric pocket of its target protein, FtsZ. nih.gov The gauche effect, an electrostatic attraction between the positively charged nitrogen and vicinal fluorine atoms, also plays a significant role in the conformational preferences of such fluorinated amines, further influencing their binding characteristics. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Application in Lead Identification and Optimization Programs
The this compound scaffold serves as a valuable starting point in lead identification and optimization programs. creative-biostructure.combiobide.com These programs aim to discover and refine compounds with the potential to become drugs. biobide.com The process involves screening large libraries of compounds to find "hits" that interact with a specific biological target, followed by optimizing these hits to improve their properties. creative-biostructure.com
Design of Inhibitors Targeting Specific Biological Pathways
Derivatives of the this compound scaffold have been instrumental in designing inhibitors for specific biological pathways implicated in diseases like cancer. nih.gov One such pathway is the PI3K/AKT/mTOR signaling cascade, which is often hyperactivated in various cancers. nih.gov For instance, the specific inhibition of PI3Kα, a component of this pathway, is a key strategy in cancer therapy. nih.govnih.gov The development of compounds like LY294002, a morpholine-containing chromone, demonstrated the feasibility of specifically targeting PI3K. nih.gov More recently, derivatives of 2-difluoromethylbenzimidazole have been designed and synthesized as potent PI3Kα inhibitors, with some showing activity in the nanomolar range. nih.gov
Development of Modulators for Protein-Ligand Interactions
The this compound scaffold is also employed in developing allosteric modulators, which fine-tune the interaction between proteins and their natural ligands. nih.govnih.govbiorxiv.orgumn.educhemistryjournals.net This is particularly relevant for G protein-coupled receptors (GPCRs), a large family of drug targets. nih.govnih.govbiorxiv.orgumn.educhemistryjournals.net Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, allowing for more subtle and selective control of receptor activity. nih.govumn.edu This approach can lead to safer and more effective drugs by, for example, only potentiating the receptor's response to its natural ligand (positive allosteric modulation) or by selectively inhibiting certain signaling pathways over others. nih.govbiorxiv.orgumn.edu
Computational Approaches in Medicinal Chemistry
Computational methods are indispensable in modern drug discovery for predicting and analyzing the properties of molecules like this compound and its derivatives. nih.gov Techniques such as molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship), and molecular dynamics simulations are used to understand how these compounds interact with their biological targets at a molecular level. nih.govmdpi.commanchester.ac.uknih.gov
Molecular docking studies, for example, can predict the binding mode of a ligand in the active site of a protein. nih.govmdpi.comnih.gov In a study of 2,6-difluoro-3-methoxybenzamide, docking simulations highlighted strong hydrophobic interactions between the difluoroaromatic ring and key residues in the allosteric pocket of the FtsZ protein. nih.gov These simulations also confirmed the critical role of hydrogen bonds between the carboxamide group and other residues. nih.gov Such computational insights are invaluable for guiding the design and optimization of new, more potent inhibitors. nih.gov
Interactive Table: Computational Methods in Drug Discovery
| Computational Method | Application | Example |
|---|---|---|
| Molecular Docking | Predicts binding mode of a ligand. | Predicting the interaction of 2,6-difluoro-3-methoxybenzamide with the FtsZ protein. nih.gov |
| 3D-QSAR | Relates 3D properties of molecules to their biological activity. | Developing predictive models for PI3Kα inhibitors based on 2-difluoromethylbenzimidazole derivatives. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex for PI3Kα inhibitors. nih.gov |
| Conformational Analysis | Determines the preferred 3D shape of a molecule. | Analyzing the non-planar conformation of 2,6-difluoro-3-methoxybenzamide. nih.gov |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking studies have been instrumental in elucidating the binding mode of inhibitors containing the this compound scaffold within the ATP-binding pocket of Trk kinases. These computational analyses reveal a consistent pattern of interactions crucial for inhibitory activity.
For instance, in a series of imidazo[1,2-b]pyridazine-based Trk inhibitors, the core scaffold, to which the benzylamine-derived group is attached, establishes critical hydrogen bonds with hinge region residues of the kinase. scienceopen.com A frequently observed interaction is a hydrogen bond between a nitrogen atom of the imidazo[1,2-b]pyridazine (B131497) core and the backbone amide of residue Met592 in TrkA. scienceopen.comnih.gov This interaction anchors the inhibitor in the ATP binding site.
Furthermore, derivatives incorporating this scaffold often adopt a Type II binding mode, engaging the highly conserved DFG (Asp-Phe-Gly) motif. The carbonyl of an amide linker, which connects the core to the benzylamine-derived portion, can form a key hydrogen bond with the backbone amide of the DFG-motif residue Asp668. nih.gov The 2,4-difluoro-3-methoxybenzyl group itself typically occupies a hydrophobic pocket, where the fluorine and methoxy (B1213986) substituents can modulate binding affinity and selectivity. This orientation, particularly the interaction with the hinge region and the DFG motif, is a hallmark of many potent kinase inhibitors. nih.govsemanticscholar.org
Pharmacophore Modeling for Target Identification
Based on the recurrent binding interactions observed in docking studies, a pharmacophore model for Trk inhibitors utilizing the this compound scaffold can be defined. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
The key features of this pharmacophore include:
A hydrogen bond acceptor: Positioned to interact with the hinge region backbone, specifically with the amide proton of Met592 in TrkA. scienceopen.comnih.gov
A hydrogen bond donor/acceptor site: Located to form hydrogen bonds with the DFG motif, particularly with Asp668. nih.gov
A hydrophobic aromatic region: The benzyl (B1604629) ring of the scaffold fits into a hydrophobic pocket. The specific substitution pattern of two fluorine atoms and a methoxy group is critical for optimizing van der Waals contacts and modulating electronic properties within this pocket.
The consistent success of imidazo[1,2-b]pyridazine derivatives designed with these features validates this pharmacophoric hypothesis for identifying and optimizing novel Trk inhibitors. researchgate.netnih.gov
Quantum Mechanical Calculations for Binding Affinity Prediction
While molecular docking provides valuable insights into the geometry of ligand-protein interactions, quantum mechanical (QM) calculations offer a higher level of theory to predict binding affinities more accurately by calculating interaction energies. However, in the reviewed scientific literature for Trk inhibitors bearing the this compound scaffold, the specific application of QM methods for binding affinity prediction has not been detailed.
Role in Scaffold Hopping and Bioisosteric Replacement Strategies
The development of novel kinase inhibitors often relies on strategies like scaffold hopping, where the core structure of a known inhibitor is replaced with a functionally equivalent but structurally distinct scaffold to discover new chemical entities with improved properties. The imidazo[1,2-b]pyridazine scaffold, often functionalized with this compound, has emerged as a successful result of such strategies. scienceopen.comnih.gov
Generation of Novel Chemical Entities with Preserved Biological Activity
Scaffold hopping from known kinase inhibitor frameworks, such as pyrazolo[1,5-a]pyrimidines, has led to the discovery of imidazo[1,2-b]pyridazine derivatives as highly potent Trk inhibitors. scienceopen.comnih.gov These novel compounds not only retain the biological activity of the parent series but often exhibit improved potency, selectivity, and the ability to overcome drug resistance.
For example, researchers have developed compounds like 15m and 5n , which incorporate the imidazo[1,2-b]pyridazine core and demonstrate potent, low-nanomolar inhibition against wild-type Trk kinases (TrkA, TrkB, TrkC). nih.govresearchgate.net Crucially, these compounds also maintain high potency against clinically relevant mutant versions of Trk kinases, such as those with the G595R and G667C mutations, which confer resistance to earlier generations of inhibitors. nih.gov The development of the PET radiotracer [11C]-(R)-IPMICF16 further highlights the scaffold's utility in creating novel chemical probes for in-vivo imaging. nih.gov
Advanced Research Perspectives and Future Directions
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of new molecules. For a compound like 2,4-Difluoro-3-methoxybenzylamine, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate research.
Predictive Modeling for Bioactivity and Properties: ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic applications of new compounds. researchgate.net By analyzing derivatives of this compound, these models can identify which structural modifications are most likely to result in potent and selective interactions with specific biological targets, such as enzymes or receptors. nih.gov This data-driven approach minimizes the need for extensive, time-consuming, and costly initial screening of synthesized compounds. Furthermore, AI can predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. researchgate.net
Generative Models for Novel Compound Design: AI-powered generative models can design entirely new molecules with desired properties. nih.gov By providing the model with a set of target parameters—for instance, high affinity for a specific protein and low predicted toxicity—the algorithm can generate novel chemical structures based on the this compound core. nih.gov These models can explore structural variations that human chemists might not have considered, opening up new avenues for discovery. scitechdaily.com For example, a generative adversarial network (GAN) could be used to design a library of virtual compounds, which are then filtered and prioritized for synthesis based on predicted activity and synthesizability. nih.gov
Reaction Prediction and Synthesis Optimization: AI tools are also being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. scitechdaily.comdrugdiscoverytrends.com For this compound, an AI platform could suggest the most efficient reagents, catalysts, and reaction conditions to produce derivatives, thereby accelerating the synthesis of new chemical libraries for testing. scitechdaily.com These predictive capabilities can help chemists avoid dead-end reaction pathways and focus on the most promising synthetic strategies. drugdiscoverytrends.com
Development of Sustainable and Economically Viable Manufacturing Processes
Green Chemistry Metrics in Synthesis: The principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical syntheses. Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are used to quantify the "greenness" of a manufacturing process. walisongo.ac.id Traditional multi-step syntheses often have poor atom economy and generate significant waste. Future research will focus on developing catalytic and one-pot reactions that maximize the incorporation of starting materials into the final product, thereby improving both environmental and economic outcomes. walisongo.ac.idrsc.org
The table below illustrates a comparison of green chemistry metrics for different types of amide-forming reactions, which are relevant to the synthesis of precursors for benzylamines. walisongo.ac.id
| Metric | Acid Chloride Route | Coupling Reagent (HATU) Route | Boric Acid Catalyzed Route | Ideal Value |
| Atom Economy (AE) | 55% | 34% | 90% | 100% |
| Reaction Mass Efficiency (RME) | 24% | 27% | 71% | 100% |
| Process Mass Intensity (PMI) | 185 | 114 | 89 | 1 |
| Data adapted from a study on amide-forming reactions to illustrate comparative green chemistry metrics. walisongo.ac.id |
Sustainable Fluorination and Synthesis Routes: Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). dovepress.com Modern research is geared towards safer and more sustainable alternatives. numberanalytics.com Electrochemical fluorination, for example, is a promising technique that can be performed under mild conditions without the need for harsh reagents. numberanalytics.com Another approach involves the use of solid-supported fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, which are easier to handle and can sometimes be recycled. numberanalytics.comworktribe.com
Exploration of Novel Reactivity Patterns and Synthetic Applications
The specific arrangement of substituents on the aromatic ring of this compound imparts unique electronic properties that can be exploited to explore novel chemical reactions and create complex molecules. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy (B1213986) group creates a distinct reactivity profile.
Harnessing Electronic Effects for Selective Reactions: The fluorine atoms significantly influence the acidity of adjacent protons and the susceptibility of the aromatic ring to nucleophilic substitution. This allows for selective functionalization at specific positions. Research could focus on exploiting these properties for late-stage functionalization, a strategy that allows for the modification of complex molecules in the final steps of a synthesis, which is highly valuable in drug discovery. rsc.org
Applications as a Synthetic Building Block: this compound is a valuable intermediate for synthesizing a wide range of more complex molecules, particularly for the pharmaceutical and agrochemical industries. sioc-journal.cn The primary amine group serves as a versatile handle for constructing amides, sulfonamides, and other nitrogen-containing heterocycles. The fluorinated phenyl ring is a common motif in bioactive compounds, as fluorine can enhance properties like metabolic stability, binding affinity, and bioavailability. mdpi.com Future synthetic applications could include its use in:
Medicinal Chemistry: As a scaffold for novel antibiotics, enzyme inhibitors, or central nervous system agents. The precursor, 2,4-Difluoro-3-methoxybenzamide, has been investigated for its FtsZ inhibition properties, suggesting potential antibacterial applications for its derivatives.
Asymmetric Synthesis: The development of chiral catalysts derived from this benzylamine (B48309) for use in asymmetric transformations.
Combinatorial Chemistry: Its incorporation into chemical libraries for high-throughput screening to identify new lead compounds for drug discovery.
Expansion into Materials Science and Supramolecular Chemistry
The structural features of this compound make it an attractive candidate for applications in materials science and supramolecular chemistry, where the control of intermolecular interactions is paramount.
Fluorinated Polymers and Advanced Materials: Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.com The incorporation of the 2,4-difluoro-3-methoxyphenyl moiety into polymer backbones could lead to new materials with tailored properties. lbl.govresearchgate.net For example, polyamides or polyimides synthesized using this benzylamine could exhibit enhanced thermal performance and hydrophobicity, making them suitable for applications in aerospace, electronics, or as high-performance coatings. mdpi.comshokubai.co.jp The concept of "fluoromaticity" suggests that the fluorine substituents contribute to the stability of the aromatic π-system, which could translate to more robust and resistant polymer materials. acs.orgnih.gov
Supramolecular Assembly and Crystal Engineering: Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonds and π-π stacking. The amine group in this compound is an excellent hydrogen bond donor, while the fluorinated aromatic ring can participate in various non-covalent interactions. mdpi.com This makes the molecule a promising building block for crystal engineering. nih.gov
Researchers can design and construct self-assembling systems where molecules of this compound or its derivatives organize into predictable, higher-order structures like sheets, tubes, or porous frameworks. nih.gov These supramolecular assemblies could have applications in:
Gas Storage and Separation: By creating porous crystalline materials with specific cavity sizes.
Sensors: Where the binding of a target analyte disrupts the supramolecular structure, leading to a detectable signal.
Molecular Electronics: Utilizing the ordered stacking of aromatic rings for charge transport. acs.org
The study of related fluorinated nitrobenzenes has already shown their capacity to form porous and close-packed supramolecular assemblies through controlled hydrogen bonding and linker chemistry, paving the way for similar explorations with this compound. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-Difluoro-3-methoxybenzylamine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, using boronic acid intermediates (e.g., 2,3-Difluoro-4-methoxyphenylboronic acid, as seen in analogous syntheses ) can enhance regioselectivity. Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC, Rf ~0.3–0.5) and recrystallization in cold ethanol can isolate the product. Yield improvements may involve stepwise temperature control (e.g., maintaining 0–5°C during amine formation) and catalyst screening (e.g., Pd-based catalysts for cross-coupling steps) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Key peaks include methoxy protons at δ ~3.8 ppm (singlet), aromatic protons split by fluorine coupling (δ 6.5–7.2 ppm), and NH₂ protons (δ ~1.5 ppm, broad, exchangeable). Fluorine atoms induce splitting patterns (e.g., J = 8–12 Hz for ortho-F) .
- FTIR : Confirm NH₂ stretches (~3350 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and methoxy C-O (≈1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ expected at m/z 174.1 (calculated for C₈H₉F₂NO) .
Q. How can researchers assess the purity of this compound for experimental reproducibility?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA; flow rate 1 mL/min). Compare retention times with reference standards (e.g., ≥97% purity criteria as per supplier data ). Karl Fischer titration quantifies water content (critical for hygroscopic amines), and elemental analysis (C, H, N) validates stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require cross-validation:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially in fluorine-rich regions.
- Computational Modeling : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify structural anomalies .
- Literature Benchmarking : Cross-reference with fluorinated benzylamine analogs (e.g., 3,4-Difluorobenzylamine ) to validate substituent effects .
Q. How can hygroscopicity issues be mitigated during storage and handling of this compound?
- Methodological Answer :
- Storage : Use airtight containers with desiccants (e.g., molecular sieves) under inert gas (N₂/Ar).
- Handling : Conduct reactions in gloveboxes (RH <10%) to prevent hydrolysis. Pre-dry solvents (e.g., THF over Na/benzophenone) .
- Stability Monitoring : Track water content via periodic Karl Fischer analysis and FTIR (O-H stretches ~3300 cm⁻¹) .
Q. What approaches address regioselectivity challenges in electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Directing Group Strategy : The methoxy group (strong para-director) and fluorine (meta-director) compete. Use protecting groups (e.g., acetylating NH₂) to modulate electronic effects.
- Computational Prediction : Calculate Fukui indices (via DFT) to identify reactive sites. For example, the 5-position may exhibit higher electrophilic susceptibility .
- Experimental Screening : Test nitration/sulfonation under varying conditions (e.g., HNO₃/H₂SO₄ at 0°C vs. 25°C) to map substituent influence .
Q. How can researchers validate the biological activity of this compound derivatives while minimizing false positives?
- Methodological Answer :
- Dose-Response Curves : Use IC₅₀/EC₅₀ assays (e.g., enzyme inhibition) with triplicate technical replicates.
- Counter-Screens : Test derivatives against off-target proteins (e.g., kinases, GPCRs) to rule out nonspecific binding.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
